Cas no 1804906-76-0 (6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride)

6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride
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- Inchi: 1S/C9H7ClINO2S/c1-2-6-3-4-7(5-12)9(8(6)11)15(10,13)14/h3-4H,2H2,1H3
- InChI Key: FJYGFSUXSRNVOP-UHFFFAOYSA-N
- SMILES: IC1C(=C(C#N)C=CC=1CC)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 369
- XLogP3: 3.1
- Topological Polar Surface Area: 66.3
6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003150-1g |
6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride |
1804906-76-0 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride Related Literature
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on 6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride
Comprehensive Overview of 6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride (CAS No. 1804906-76-0): Properties, Applications, and Industry Insights
The chemical compound 6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride (CAS No. 1804906-76-0) is a specialized sulfonyl chloride derivative with a unique molecular structure featuring a cyano group, an ethyl substituent, and an iodine atom. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its high reactivity and selective functionalization potential have garnered significant attention from researchers and manufacturers alike.
In recent years, the demand for halogenated benzenesulfonyl chlorides has surged due to their role in constructing complex molecules. The presence of the iodo group in 6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride enables cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery. Meanwhile, the cyano functionality offers opportunities for further derivatization, aligning with the growing trend of click chemistry and bioorthogonal reactions in medicinal chemistry.
From an industrial perspective, this compound is often discussed in forums focusing on high-value intermediates and custom synthesis. Its applications extend to the development of heterocyclic compounds, which are frequently searched in connection with kinase inhibitors and anticancer agents. Researchers exploring structure-activity relationships (SAR) or proteolysis-targeting chimeras (PROTACs) may find this compound particularly relevant due to its modular design potential.
Environmental and regulatory considerations are also critical when handling 6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride. While not classified as hazardous under standard guidelines, proper storage conditions—such as moisture-free environments at controlled temperatures—are essential to maintain its stability. This aligns with broader industry queries about compound shelf life and handling best practices, which rank highly in search engine analytics for specialty chemicals.
Innovations in flow chemistry and continuous manufacturing have further amplified interest in this compound. Its compatibility with microwave-assisted synthesis and catalyzed reactions makes it a candidate for process optimization studies, a topic frequently explored in green chemistry initiatives. These trends resonate with the increasing emphasis on sustainable synthetic routes and atom economy in peer-reviewed literature.
In summary, 6-Cyano-3-ethyl-2-iodobenzenesulfonyl chloride (CAS No. 1804906-76-0) represents a versatile building block with multifaceted applications. Its structural features cater to evolving needs in drug discovery, material science, and catalysis research, while its synthetic adaptability positions it as a subject of ongoing innovation. For professionals tracking emerging chemical intermediates or scalable synthetic methodologies, this compound offers compelling opportunities for exploration and development.
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